molecular formula C9H6ClF3O2 B3030951 Methyl 4-chloro-3-(trifluoromethyl)benzoate CAS No. 115591-64-5

Methyl 4-chloro-3-(trifluoromethyl)benzoate

Cat. No. B3030951
M. Wt: 238.59 g/mol
InChI Key: GDGXIYBUDUJCEV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(trifluoromethyl)benzoate is a compound that is part of a broader class of chemicals that have been the subject of various synthetic and analytical studies due to their interesting chemical properties and potential applications. The compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on a benzoate ester framework.

Synthesis Analysis

The synthesis of related trifluoromethyl benzoates has been explored in several studies. For instance, trifluoromethyl benzoate (TFBz) has been developed as a new trifluoromethoxylation reagent, which can be easily prepared from inexpensive starting materials using KF as the only fluorine source . Additionally, a tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate via a three-step process, which could be related to the synthesis of methyl 4-chloro-3-(trifluoromethyl)benzoate .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-chloro-3-(trifluoromethyl)benzoate has been elucidated using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Quantum chemical studies, including density functional theory (DFT), have been used to investigate optimized molecular structures and vibrational frequencies .

Chemical Reactions Analysis

The chemical reactivity of methyl benzoate derivatives has been studied in various reactions. Methyl benzoate, activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to give benzophenone derivatives . The interaction of bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has also been investigated, leading to the formation of different fluorinated benzoate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-chloro-3-(trifluoromethyl)benzoate and related compounds have been analyzed through experimental and computational methods. Theoretical calculations have provided insights into global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties . The molecular electrostatic potential has been mapped to predict sites and relative reactivities toward electrophilic and nucleophilic attack . Additionally, the synthesis and characterization of liquid crystalline benzoate derivatives have been described, which could provide information on the mesophases and physical properties of similar compounds .

Scientific Research Applications

Agrochemical Industry

  • Methods : Synthesis involves vapor-phase reactions or cyclocondensation reactions using trifluoromethyl-containing building blocks .

Pharmaceutical Industry

  • Methods : Employed in various synthetic pathways to incorporate the trifluoromethyl group into pharmaceutical compounds .

Organic Synthesis

  • Methods : Used in reactions such as nucleophilic aromatic substitution to introduce fluorinated groups into organic frameworks .

Analytical Chemistry

  • Methods : GC/MS methods are employed, utilizing Methyl 4-chloro-3-(trifluoromethyl)benzoate for its consistent and reliable properties as a standard .

Material Science

  • Methods : Research focuses on the electrochemical properties of fluorinated compounds in battery applications .

Veterinary Medicine

  • Methods : Similar to pharmaceutical applications, it is used in the synthesis of veterinary products .

Synthesis of Trifluoromethylpyridines

  • Methods : The synthesis involves reactions that incorporate the trifluoromethyl group into pyridine rings, often through halogenated intermediates .

Development of Fluorinated Drugs

  • Methods : The compound is used in various synthetic pathways, including the introduction of the trifluoromethyl group into drug molecules .

Analytical Standards

  • Methods : Employed in GC/MS methods for the accurate quantification of analytes in complex mixtures .

Fungicidal Agents

  • Methods : It involves the synthesis of fluazinam, using this compound as a building block for condensation reactions .

Synthesis of Analgesics

  • Methods : A series of derivatives were synthesized and characterized by various physical and spectral methods .

Synthesis of 2-Thiooxazolidin-4-ones

  • Methods : The compound is used in reactions to create 5-methyl-3-aryl-2-thiooxazolidin-4-ones, showcasing its versatility in organic synthesis .

Safety And Hazards

“Methyl 4-chloro-3-(trifluoromethyl)benzoate” is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-chloro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXIYBUDUJCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556629
Record name Methyl 4-chloro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-(trifluoromethyl)benzoate

CAS RN

115591-64-5
Record name Methyl 4-chloro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlor-3-(trifluoromethyl)benzoic acid (1037 g, 46.2 mmol) in methanol (100 mL) was added concentrated sulfuric acid (0.51 mL, 9.24 mmol). The mixture was heated under reflux overnight. The mixture was allowed to cool to room temperature and concentrated under reduced pressure to form a solid. The solid was filtered and washed with water. The solid was then stirred with saturated aqueous sodium bicarbonate solution to remove any residual sulfuric acid, filtered and dried under vacuum to give the title compound as a white solid (10.18 g). 1H NMR (400 MHz, CDCl3) δ ppm 3.96 (s, 31), 7.60 (d, J=8.34 Hz, 1H), 8.14 (dd, J=8.34, 2.02 Hz, 1H), 8.37 (d, J 2.02 Hz, 1H).
Quantity
1037 g
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reactant
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0.51 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-3-(trifluoromethyl)benzoic acid (200 g, 891 mmol) in MeOH (600 mL, 14.8 mol), sulfuric acid (27 mL, 445 mmol) was added. The mixture was stirred at reflux for 6 h, allowed to cool and the solvent evaporated under reduce pressure. The resulting liquid residue (˜250 mL) was poured onto ice water whereby a white suspension formed. The solid was filtered and washed with 0.05 N NaOH (3×200 mL) followed by H2O (3×200 mL). The solid was dried under vacuum for 16 h followed by 4 h at 40° C. to give the title compound as an off-white solid (197.0 g). 1H NMR (400 MHz, CDCl3) δ ppm, 3.98 (s, 3H), 7.62 (d, J=8.4 Hz, 1H), 8.16 (dd, J=8.8 Hz, 2.0 Hz, 1H), 8.39 (d, J=2.0 Hz, 1H).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Tanabe, N Matsuo, N Ohno - The Journal of Organic Chemistry, 1988 - ACS Publications
0 These reactions were carried out in dichloromethane at room temperature. 6 All the compounds gave satisfactory spectral data (and 19F NMR and MS).‘Large excess amount. d 19F …
Number of citations: 120 pubs.acs.org
M Zore, P San-Martin-Galindo, I Reigada… - European Journal of …, 2023 - Elsevier
The emergence of multidrug-resistant bacteria along with a declining pipeline of clinically useful antibiotics has led to the urgent need for the development of more effective antibacterial …
Number of citations: 4 www.sciencedirect.com
J Gras - Drugs of the Future, 2020 - access.portico.org
Inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn’s disease, are chronic autoimmune diseases, characterized by persistent recruitment of inflammatory cells…
Number of citations: 2 access.portico.org
J Gras - Drug Future, 2020 - access.portico.org
Inflammatory bowel diseases (IBD), including ulcerative colitis (UC) and Crohn’s disease, are chronic autoimmune diseases, characterized by persistent recruitment of inflammatory cells…
Number of citations: 1 access.portico.org

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